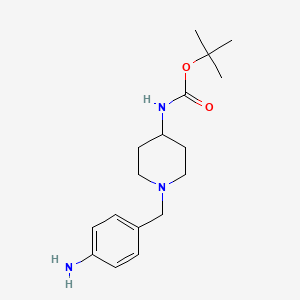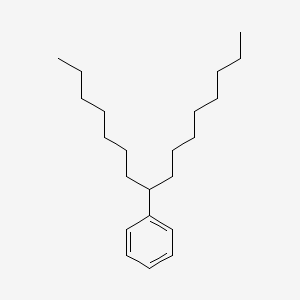
Hexadecane, 8-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecane, 8-phenyl- is an organic compound with the molecular formula C22H38. It is a derivative of hexadecane, where a phenyl group is attached to the eighth carbon atom of the hexadecane chain. This compound is part of the alkylbenzene family and is known for its hydrophobic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecane, 8-phenyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of hexadecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the 8-phenyl derivative.
Industrial Production Methods
In industrial settings, the production of hexadecane, 8-phenyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity hexadecane, 8-phenyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecane, 8-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of phenyl-substituted carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the phenyl group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenyl-substituted carboxylic acids.
Reduction: Cyclohexyl-substituted hexadecane.
Substitution: Halogenated derivatives of hexadecane, 8-phenyl-.
Wissenschaftliche Forschungsanwendungen
Hexadecane, 8-phenyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrophobic interactions and phase behavior of alkylbenzenes.
Biology: Investigated for its role in microbial degradation studies, particularly in understanding the biodegradation pathways of hydrophobic compounds.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.
Industry: Utilized in the formulation of lubricants and surfactants, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of hexadecane, 8-phenyl- involves its interaction with hydrophobic environments. Its long alkyl chain and phenyl group allow it to integrate into lipid bilayers and other hydrophobic matrices, altering their physical properties. This compound can also act as a surfactant, reducing surface tension and facilitating the dispersion of hydrophobic substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
Octadecane: An alkane with the formula C18H38.
Dodecane: An alkane with the formula C12H26.
Uniqueness
Hexadecane, 8-phenyl- is unique due to the presence of the phenyl group at the eighth carbon position, which imparts distinct chemical and physical properties compared to other alkanes. This substitution enhances its hydrophobicity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
13419-23-3 |
|---|---|
Molekularformel |
C22H38 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
hexadecan-8-ylbenzene |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-14-18-21(17-13-10-8-6-4-2)22-19-15-12-16-20-22/h12,15-16,19-21H,3-11,13-14,17-18H2,1-2H3 |
InChI-Schlüssel |
LGXUGHSDZLQGOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
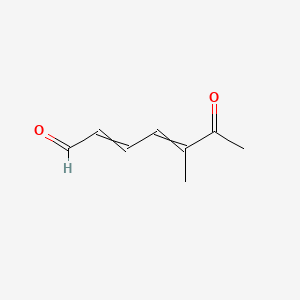
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)
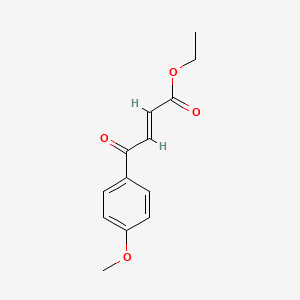


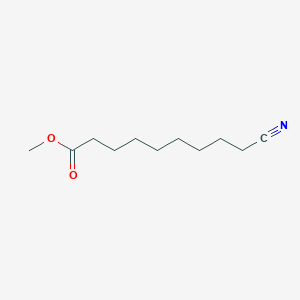
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
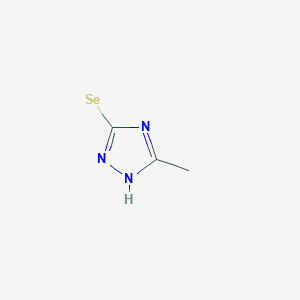
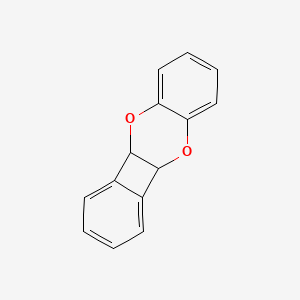
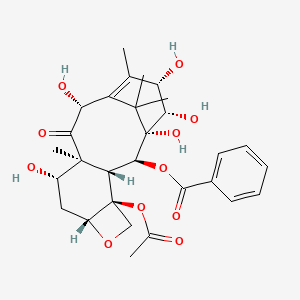
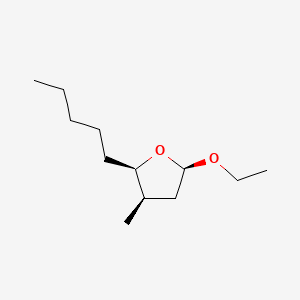
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
